N~2~-(3-bromophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as checkpoint inhibitors, which work by blocking a specific protein on the surface of immune cells, allowing them to attack cancer cells more effectively.
Mécanisme D'action
BMS-986205 works by blocking a specific protein on the surface of immune cells called TIGIT (T-cell immunoreceptor with Ig and ITIM domains). TIGIT is known to suppress the activity of immune cells, including T cells and natural killer cells, which are important for fighting cancer. By blocking TIGIT, BMS-986205 allows these immune cells to become more active and attack cancer cells more effectively.
Biochemical and Physiological Effects:
BMS-986205 has been shown to increase the activity of T cells and natural killer cells in preclinical models of cancer. It has also been shown to reduce the growth of tumors and improve survival in these models. In clinical trials, BMS-986205 has been shown to be well-tolerated, with the most common side effects being fatigue, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986205 is that it has shown promising results in preclinical models of several different types of cancer, suggesting that it may have broad applicability as a cancer treatment. However, one limitation is that it has not yet been tested in large-scale clinical trials, so its efficacy and safety in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on BMS-986205. One area of interest is in combination therapy, where BMS-986205 could be used in combination with other checkpoint inhibitors or other types of cancer treatments to improve efficacy. Another potential direction is in the development of biomarkers that can predict which patients are most likely to respond to treatment with BMS-986205. Finally, further research is needed to better understand the long-term safety and efficacy of BMS-986205 in humans.
Applications De Recherche Scientifique
BMS-986205 has been extensively studied in preclinical models of cancer, and has shown promising results in several different types of cancer, including lung cancer, melanoma, and bladder cancer. It has also been tested in clinical trials, where it has demonstrated good safety and tolerability, as well as early signs of efficacy in patients with advanced solid tumors.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-16-9-4-3-6-13(16)11-19-17(21)12-20(25(2,22)23)15-8-5-7-14(18)10-15/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAZSKOUMYNBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.